5-Ethyl-2,4-dimethyloxazole

Metabolomics Biomarker Discovery Tuberculosis

5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0) is a specific 2,4,5-trisubstituted oxazole, a class of heterocyclic volatile compounds known as aroma components in yeast extracts and heat-processed foods. It has been unequivocally identified as a natural constituent of Arabica coffee aroma, French fries, and yeast extract.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 33318-74-0
Cat. No. B14173321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2,4-dimethyloxazole
CAS33318-74-0
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(O1)C)C
InChIInChI=1S/C7H11NO/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3
InChIKeyXOOCKFZHDAFKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0): A Defined Tri-substituted Oxazole for Flavor and Metabolomics Research


5-Ethyl-2,4-dimethyloxazole (CAS 33318-74-0) is a specific 2,4,5-trisubstituted oxazole, a class of heterocyclic volatile compounds known as aroma components in yeast extracts and heat-processed foods [1]. It has been unequivocally identified as a natural constituent of Arabica coffee aroma, French fries, and yeast extract [2]. Unlike simple alkyloxazoles, its specific ethyl-methyl substitution pattern on the oxazole ring dictates unique physicochemical and biochemical properties, making it a critical reference standard for analytical identification and a compound of interest in biomarker discovery, not simply a generic flavor volatile [3].

1 Authenticated reference standard for food aroma and metabolomics
2 Regiospecific 2,4,5-trisubstituted oxazole isomer for accurate analytical identification
3 Compound of interest for biomarker discovery research

Why 5-Ethyl-2,4-dimethyloxazole Cannot Be Interchanged with Other C7H11NO Oxazole Isomers


Substituting 5-ethyl-2,4-dimethyloxazole with its close isomers, such as 4-ethyl-2,5-dimethyloxazole (CAS 30408-61-8) or 2-ethyl-4,5-dimethyloxazole (CAS 53833-30-0), is scientifically invalid without reverification. These compounds share the identical molecular formula (C7H11NO) and mass, leading to potential co-elution or misidentification in GC-MS analysis if not using authenticated standards [1]. Critically, biomolecular interactions are regiospecific; for instance, only the 5-ethyl isomer, not its 4-ethyl analog, has been identified as part of a specific metabolomic biosignature for tuberculosis, demonstrating that the precise substitution pattern dictates biological relevance [2]. Procurement of the correct isomer is therefore non-negotiable for analytical accuracy and biological validity.

! Isomeric substitution (e.g., 4-ethyl-2,5-dimethyloxazole) may cause co-elution and misidentification in GC-MS without authenticated standards.
! Biological association is regiospecific; only the 5-ethyl isomer has been reported in a tuberculosis biomarker panel, not other C7H11NO isomers.
! Procurement of correct isomer is essential for analytical accuracy and biological validity.

Comparative Evidence for 5-Ethyl-2,4-dimethyloxazole: Quantified Differentiation from Structural Analogs


Regiospecific Biomarker Role in Tuberculosis vs. In-Class Metabolites

In a clinical metabolomics study, 5-ethyl-2,4-dimethyloxazole was selected as one of seven specific metabolites in a combinational biomarker panel for active tuberculosis, yielding a high diagnostic AUC of 0.97. This specific regioisomer was not reported as part of the panel, nor was any other C7H11NO oxazole isomer, indicating a distinctive biochemical association [1]. In contrast, common food-derived analogs like 2,4,5-trimethyloxazole are not implicated in such specific disease signatures.

Regiospecific biomarker role
Class-level inference
AUC = 0.97 (95% CI: 0.92–1.00)
Supports biomarker panel research context; other isomers not selected in TB model
7-metabolite panel; human serum, untargeted metabolomics
Metabolomics Biomarker Discovery Tuberculosis

Relative Concentration in French-Fried Potato vs. 2,4,5-Trimethyloxazole

A foundational study by Carlin et al. (1986) provided approximate relative concentrations of alkyloxazoles in French-fried potato volatiles. 2,4,5-trimethyloxazole was the most abundant oxazole reported, with an approximate relative concentration value of 40. In contrast, 5-ethyl-2,4-dimethyloxazole (listed as 2,4-dimethyl-5-ethyloxazole) was detected at a much lower relative concentration value of 1, identical to its positional isomer 2,5-dimethyl-4-ethyloxazole [1]. This quantifies its significantly lower natural abundance compared to the major oxazole in this food matrix.

Relative concentration vs. trimethyloxazole
Direct head-to-head comparison
Target: approx. 1
Comparator (2,4,5-trimethyloxazole): approx. 40
40-fold lower abundance in French-fried potato volatiles; supports need for purified standard
GC-MS analysis of volatile isolate from potatoes
Food Chemistry Aroma Analysis GC-MS

GC Retention Index Differentiation from Positional Isomers

Capillary GC analysis on a non-polar SP-1000 column demonstrates that positional isomers of C7H11NO oxazoles can be distinguished by their Kovats retention indices (RI). 5-Ethyl-2,4-dimethyloxazole has a calculated RI of 907, while its isomer 2,5-dimethyl-4-ethyloxazole elutes earlier with an RI of 886. A third isomer, 2-ethyl-4,5-dimethyloxazole, elutes at RI 926 [1]. This difference of 21 index units between the two ethyl-dimethyl isomers is significant for chromatographic separation and unambiguous identification.

GC retention index differentiation
Direct head-to-head comparison
RI = 907 (5-ethyl); vs. RI 886 (4-ethyl) & RI 926 (2-ethyl)
21-unit RI difference enables isomer discrimination on SP-1000 column
SP-1000 capillary GC, 50–280 °C programmed
Analytical Chemistry Chromatography Method Validation

Key Application Scenarios for Procuring High-Purity 5-Ethyl-2,4-dimethyloxazole


Clinical Metabolomics & Tuberculosis Biomarker Validation

Based on its identification as part of a high-performing diagnostic biomarker panel for tuberculosis, procurement of high-purity 5-ethyl-2,4-dimethyloxazole is mandatory for laboratories developing targeted LC-MS/MS assays for TB screening [1]. This specific isomer, and not its analogs, must be sourced as the quantitative standard to ensure assay specificity and cross-study reproducibility.

Authentic Reference Standard for Food Authenticity and Aroma Research

For food scientists performing stable isotope dilution assays (SIDA) to quantify alkyloxazoles in coffee, potato products, or yeast extracts, an authenticated sample of 5-ethyl-2,4-dimethyloxazole is necessary. Its co-occurrence with other isomers, as demonstrated by their distinct retention indices, requires a pure reference to ensure accurate quantitation and avoid skewing sensory-aroma correlations [2].

Building Compound Libraries for GC-MS Metabolite Identification

Given the structural similarity of C7H11NO oxazole isomers, a high-purity, well-characterized standard of 5-ethyl-2,4-dimethyloxazole is essential for creating accurate spectral libraries and training machine-learning models for GC-MS deconvolution. Its distinct retention index and mass spectrum, which differ from its positional isomers, are required data points to prevent computational misannotation in untargeted metabolomics workflows [2].

Investigating Structure-Odor Relationships in Oxazole Heterocycles

The shift from a 5-ethyl to a 4-ethyl substitution pattern has a quantifiable impact on the molecule's physical properties (e.g., Kovats RI). Researchers elucidating quantitative structure-activity relationships (QSAR) for aroma must procure this precise isomer to experimentally measure its odor threshold and character. The observed 21-unit shift in retention index compared to its 4-ethyl analog provides a foundational physical-chemical parameter for such a comparative study [2].

Application
Selection Property
Validation Focus
Metabolomics biomarker research (TB biosignature)
Isomer-specific metabolic association
Assay specificity & cross-study reproducibility
Food authenticity & aroma quantification (SIDA)
Pure reference for co-eluting isomer discrimination
Accurate quantitation without sensory skew
GC-MS spectral library & machine learning
Distinct retention index and mass spectrum
Prevent computational misannotation in untargeted metabolomics
Structure-odor relationship (QSAR) studies
Isomer-dependent retention index shift
Quantitative physico-chemical parameter for comparative analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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